molecular formula C15H21NO2 B2979490 Butyl 4-pyrrolidinylbenzoate CAS No. 200200-96-0

Butyl 4-pyrrolidinylbenzoate

Cat. No. B2979490
CAS RN: 200200-96-0
M. Wt: 247.338
InChI Key: PFYATDUYUZQXHO-UHFFFAOYSA-N
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Description

Butylparaben, also known as Butyl 4-hydroxybenzoate, is an organic compound widely used as a preservative in cosmetics and medications. It’s a white solid that is soluble in organic solvents . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Butylparaben is prepared by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid .


Chemical Reactions Analysis

While specific chemical reactions involving Butyl 4-pyrrolidinylbenzoate are not documented, similar compounds like Butylparaben are known to undergo reactions. For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Physical And Chemical Properties Analysis

Butylparaben is a colorless, odorless, crystalline powder with a melting point of 68 to 69 °C. It is slightly soluble in water and soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol .

Scientific Research Applications

  • Adsorption and Separation of Organic Cationic Dyes : A study by Yang et al. (2019) explored the use of a metal-organic framework, which involves pyrrolidinyl-based components, for the efficient adsorption and separation of organic cationic dyes. The framework showed high adsorption capacities for certain dyes, suggesting potential applications in water treatment and purification processes (Yang et al., 2019).

  • Electrochemical Degradation of Ionic Liquids : Pieczyńska et al. (2015) conducted a comparative study on the electrochemical degradation of imidazolium and pyridinium ionic liquids, including compounds structurally related to Butyl 4-pyrrolidinylbenzoate. This study provides insights into the decomposition pathways and potential environmental impacts of these substances (Pieczyńska et al., 2015).

  • Medicinal Chemistry Applications : In the field of medicinal chemistry, a study by Procopiou et al. (2018) reported on the synthesis of a series of compounds, including pyrrolidinyl derivatives, for potential therapeutic applications. One of the compounds showed high affinity for a specific integrin, suggesting its use in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Biodegradation of Ionic Liquid Cations : Stolte et al. (2008) investigated the primary biodegradation of various pyridinium compounds, related to Butyl 4-pyrrolidinylbenzoate, providing valuable information on the structural design of ionic liquids for enhanced biodegradability and reduced ecotoxicological impact (Stolte et al., 2008).

  • Antimicrobial Activities : Research by Husain et al. (2010) on synthetic butenolides and their pyrrolone derivatives, which are structurally related to Butyl 4-pyrrolidinylbenzoate, demonstrated significant antimicrobial activity. These compounds may offer new avenues for the treatment of microbial diseases, particularly against fungal species (Husain et al., 2010).

Mechanism of Action

The exact mechanism of how parabens work is unknown but they are proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species .

Safety and Hazards

Butylparaben is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye damage. It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrrolidine is a versatile scaffold for novel biologically active compounds. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

butyl 4-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-3-12-18-15(17)13-6-8-14(9-7-13)16-10-4-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYATDUYUZQXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-pyrrolidinylbenzoate

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